1-(3-Methoxypropyl)piperidin-4-one is a chemical compound with the molecular formula C9H19NO and a molecular weight of 171.26 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. It is classified as a piperidine derivative, which is a common structural motif in many biologically active compounds.
The compound can be synthesized from readily available precursors, primarily involving 4-aminopiperidine as a starting material. The synthesis often employs various organic reactions, including alkylation and amination processes.
1-(3-Methoxypropyl)piperidin-4-one falls under the category of heterocyclic compounds, specifically piperidines. These compounds are characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of the methoxypropyl group enhances its solubility and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.
The synthesis of 1-(3-Methoxypropyl)piperidin-4-one can be achieved through several methods:
A typical procedure for synthesizing this compound includes:
The molecular structure of 1-(3-Methoxypropyl)piperidin-4-one features:
1-(3-Methoxypropyl)piperidin-4-one can participate in various chemical reactions due to its functional groups:
The compound's reactivity is influenced by the electron-donating methoxy group, which stabilizes positive charges during electrophilic attacks, enhancing its utility in synthetic pathways.
As a synthetic intermediate, 1-(3-Methoxypropyl)piperidin-4-one is primarily utilized in the synthesis of drugs targeting serotonin receptors. Specifically, it acts as a precursor to prucalopride, a selective agonist for the serotonin receptor subtype 5-HT4.
The mechanism involves:
Relevant data indicates that this compound has a high purity yield (>95%) when synthesized correctly, making it suitable for pharmaceutical applications .
1-(3-Methoxypropyl)piperidin-4-one serves several scientific uses:
This compound exemplifies the importance of piperidine derivatives in drug development, showcasing their versatility and significance in medicinal chemistry.
The compound exhibits systematic chemical naming according to IUPAC conventions as 1-(3-Methoxypropyl)piperidin-4-one, clearly defining the methoxypropyl substituent on the piperidine nitrogen and the ketone functionality at the 4-position. Alternative designations include 1-(3-Methoxypropyl)-4-piperidone and 4-Piperidinone, 1-(3-methoxypropyl)-, reflecting naming variations in chemical databases. Its molecular formula is established as C₉H₁₇NO₂, corresponding to a molecular weight of 171.24 g/mol, with elemental composition analysis confirming 63.13% carbon, 10.00% hydrogen, 8.18% nitrogen, and 18.69% oxygen [1] [6] [9].
Table 1: Chemical Identifiers of 1-(3-Methoxypropyl)piperidin-4-one
Identifier Type | Value |
---|---|
CAS Registry Number | 16771-85-0 |
Molecular Formula | C₉H₁₇NO₂ |
Molecular Weight | 171.24 g/mol |
InChI Key | QFWBXLYVHOMANN-UHFFFAOYSA-N |
SMILES Notation | O=C1CCN(CCCOC)CC1 |
Common Synonyms | 1-(3-Methoxypropyl)-4-piperidone; 4-Piperidinone, 1-(3-methoxypropyl)-; 1-(3-Methoxy propyl) piperidine-4-one |
Physical characterization reveals this compound typically presents as a colorless to pale yellow transparent liquid, with technical grade material specified at ≥97-98% purity. Density measurements report 1.00±0.06 g/cm³ at standard conditions, while thermal analysis indicates a boiling point of 266.2±25.0°C at 760 mmHg. The flash point of 114.8±23.2°C categorizes it as a combustible liquid requiring appropriate handling precautions. Spectroscopic profiles include characteristic carbonyl stretching vibrations at approximately 1710 cm⁻¹ in infrared spectroscopy and distinct carbon resonance signals at 208 ppm (ketone carbon) in nuclear magnetic resonance analysis [3] [6] [9].
Table 2: Physical Properties of 1-(3-Methoxypropyl)piperidin-4-one
Property | Value | Conditions/Notes |
---|---|---|
Appearance | Colorless to pale yellow transparent liquid | Technical grade |
Density | 1.001±0.06 g/cm³ | At 20°C |
Boiling Point | 266.2±25.0°C | At 760 mmHg |
Flash Point | 114.8±23.2°C | Cleveland Open Cup |
pKa | 7.69±0.20 | Predicted |
Purity Specification | ≥97-98% | Industrial standard |
Industrial specifications typically require ≥98% purity, with packaging commonly available in 200 kg steel drums designed for safe storage and transportation. Storage recommendations emphasize cool, ventilated environments to maintain chemical stability over extended periods. The compound demonstrates good solubility in common organic solvents including dichloromethane, tetrahydrofuran, ethyl acetate, toluene, and ethanol, but limited miscibility with water, facilitating extraction and purification workflows [3] [6] [9].
The synthetic exploration of piperidin-4-one derivatives emerged prominently in mid-20th century organic chemistry, with 1-(3-Methoxypropyl)piperidin-4-one gaining specific attention following its identification as a strategic intermediate in pharmaceutical synthesis. Early synthetic routes relied on classical nucleophilic substitution approaches, where 4-piperidinone hydrochloride was alkylated with 1-bromo-3-methoxypropane under basic conditions. These methods often suffered from moderate yields (60-75%) and purification challenges due to over-alkylation byproducts, limiting large-scale applicability [2] [3].
A significant methodological evolution occurred through the implementation of phase-transfer catalysis, which enabled efficient interfacial reactions between aqueous sodium hydroxide solutions and organic phases containing piperidinone salts. This technological advancement improved yields to approximately 85% while reducing reaction times and eliminating the need for anhydrous conditions. The catalytic approach represented a greener alternative to earlier methods that required stoichiometric strong bases like sodium hydride in aprotic solvents, thereby aligning with emerging principles of sustainable chemistry [2] [9].
The compound's structural significance expanded with the recognition of the piperidin-4-one scaffold as a privileged structure in medicinal chemistry. Research demonstrated that 3,3-disubstituted and 2,6-difunctionalized piperidin-4-one derivatives exhibited notable bioactivity profiles, particularly in anti-inflammatory and antioxidant applications. Studies documented radical scavenging capabilities with IC₅₀ values of 30-72 μM in DPPH assays, establishing structure-activity relationships that informed subsequent drug design efforts. These investigations revealed that the electronic environment of the carbonyl group, influenced by substituents on the ring nitrogen and adjacent carbon atoms, modulated both chemical reactivity and biological activity [7].
Recent synthetic innovations focus on continuous flow chemistry platforms that enhance process safety and scalability. Modern manufacturing approaches employ high-temperature, high-pressure conditions in microreactor systems, achieving near-quantitative conversion while minimizing waste generation. These technological advances position 1-(3-Methoxypropyl)piperidin-4-one as a benchmark compound for evaluating efficient synthetic methodologies in heterocyclic chemistry [3].
The paramount application of 1-(3-Methoxypropyl)piperidin-4-one resides in its function as the penultimate precursor to 1-(3-Methoxypropyl)piperidin-4-amine (CAS 179474-79-4), the core structural component in Prucalopride, a selective 5-HT₄ receptor agonist approved for chronic constipation treatment. The ketone-to-amine transformation employs specialized reductive amination protocols or multi-step protection/deprotection sequences to achieve high-purity primary amines required for pharmaceutical applications [4] [10].
Table 3: Synthetic Pathways to Key Pharmaceutical Intermediates from 1-(3-Methoxypropyl)piperidin-4-one
Target Intermediate | Synthetic Transformation | Conditions | Yield | Reference |
---|---|---|---|---|
1-(3-Methoxypropyl)piperidin-4-amine | Reductive amination | NaBH₃CN/NH₄OAc, MeOH | 83% (distilled) | [4] |
1-(3-Methoxypropyl)piperidin-4-amine | Oxime formation followed by reduction | NH₂OH·HCl then LiAlH₄/THF | 75-80% | [10] |
N-(1-(3-Methoxypropyl)piperidin-4-yl)acetamide | Ketone protection → Beckmann rearrangement | Acetic anhydride then rearrangement catalyst | 70% | [4] |
1-(3-Methoxypropyl)piperidin-4-ol | Stereoselective reduction | L-Selectride, THF, -78°C | 85% (trans isomer) | [5] |
The highest-yielding industrial route involves reductive amination using sodium cyanoborohydride in methanol with ammonium acetate, generating the target amine with 83% isolated yield after fractional distillation. Alternative pathways include oxime formation (employing hydroxylamine hydrochloride under basic conditions) followed by reduction with lithium aluminum hydride in tetrahydrofuran, achieving 75-80% yield. Process chemistry innovations documented in patent CN105130880A demonstrate enzymatic resolution techniques that yield enantiomerically pure intermediates required for stereoselective drug action [2] [4] [10].
Quality control specifications for pharmaceutical-grade material demand ≥98% chemical purity and ≤0.1% residual solvent content, achieved through rigorous purification protocols including molecular sieve dehydration, recrystallization, and fractional distillation under reduced pressure. Analytical monitoring employs gas chromatography with flame ionization detection and high-performance liquid chromatography with UV detection at 254 nm. These stringent controls ensure batch-to-batch consistency critical for downstream pharmaceutical manufacturing [3] [10].
Beyond Prucalopride synthesis, the compound serves as a versatile precursor to other pharmacologically active structures. Reduction with sodium borohydride yields 1-(3-Methoxypropyl)piperidin-4-ol (CAS 1225518-03-5), an intermediate in dopamine receptor modulator development. Additionally, condensation with hydrazine derivatives generates hydrazone prodrug candidates demonstrating enhanced water solubility. The ketone functionality readily participates in Knoevenagel condensations with active methylene compounds, enabling molecular diversification toward libraries of piperidine-based bioactive molecules [5] [7] [10].
Manufacturing capacity has scaled significantly to meet pharmaceutical industry demands, particularly within China-based facilities specializing in kilogram-to-ton scale production. Advanced continuous flow processes enable annual outputs exceeding 100 metric tons, with packaging configurations optimized for global distribution in standardized 200 kg drum quantities. The compound exemplifies the critical role of targeted heterocyclic intermediates in enabling efficient synthesis of complex therapeutic agents [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7